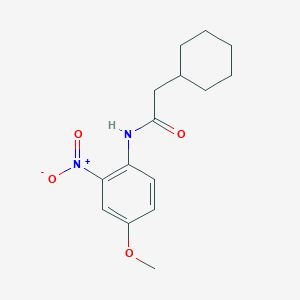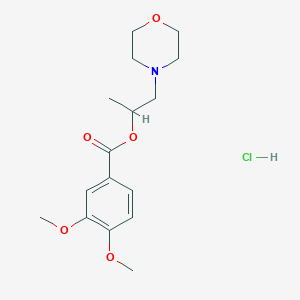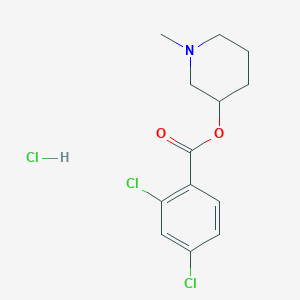![molecular formula C21H31N3O2 B3968274 ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B3968274.png)
ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate
説明
Ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate, also known as JNJ-40411813, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of piperazinecarboxylates and has been synthesized using a specific method.
作用機序
The mechanism of action of ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it acts as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual mechanism of action may contribute to its anxiolytic and antipsychotic effects.
Biochemical and physiological effects:
This compound has been shown to affect several biochemical and physiological processes. It has been found to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to modulate the activity of the HPA axis, which is involved in the stress response. Moreover, it has been found to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
The advantages of using ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate in lab experiments include its high potency, selectivity, and efficacy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, its effects may vary depending on the animal model used and the dose administered.
将来の方向性
There are several future directions for the research on ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate. One direction is to further investigate its mechanism of action and its effects on different neurotransmitter systems. Another direction is to explore its potential therapeutic applications in the treatment of psychiatric disorders, such as anxiety and depression. Moreover, it may be interesting to investigate its effects on other physiological processes, such as metabolism and immune function. Finally, the development of more selective and potent analogs of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
This compound is a novel compound that has shown promising results in scientific research. Its synthesis method has been optimized for better yields, and its potential therapeutic applications have been extensively studied. Although its mechanism of action is not fully understood, it has been found to affect several biochemical and physiological processes. Moreover, it has advantages and limitations for lab experiments, and there are several future directions for its research. Overall, this compound represents a promising avenue for the discovery of new drugs for the treatment of psychiatric disorders.
科学的研究の応用
Ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1-piperazinecarboxylate has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. Moreover, it has been found to enhance the efficacy of other drugs used in the treatment of psychiatric disorders.
特性
IUPAC Name |
ethyl 4-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-2-26-21(25)23-12-10-22(11-13-23)19-8-5-9-24(16-19)20-14-17-6-3-4-7-18(17)15-20/h3-4,6-7,19-20H,2,5,8-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJJNRZKZAMOID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCCN(C2)C3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B3968200.png)
![1-phenyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968208.png)

![isopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968229.png)
![1-[1-(2-fluorobenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3968235.png)
![2-{4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3968242.png)



![5-(4-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968280.png)
![4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3968301.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3968303.png)